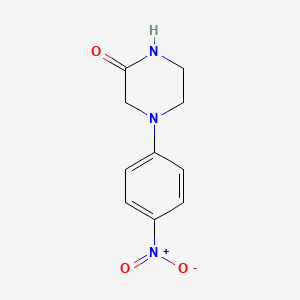

4-(4-硝基苯基)哌嗪-2-酮

描述

“4-(4-Nitrophenyl)piperazin-2-one” is a chemical compound with the molecular formula C10H11N3O3 . It has a molecular weight of 221.22 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “4-(4-Nitrophenyl)piperazin-2-one”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Nitrophenyl)piperazin-2-one” include a molecular weight of 221.22 . It is a yellow to brown powder or solid .科学研究应用

- Piperazines, including 4-(4-nitrophenyl)piperazin-1-ium, serve as essential building blocks in drug discovery. They appear in various biologically active compounds across therapeutic areas such as antifungal, antibacterial, antimalarial, and antipsychotic agents .

- Researchers have explored the antimicrobial activity of piperazine derivatives, shedding light on their potential as drug candidates .

- Notably, 4-nitrophenylpiperazinium chloride monohydrate has been employed as an intermediate in the synthesis of anticancer drugs, transcriptase inhibitors, and antifungal reagents .

- 4-(4-Nitrophenyl)piperazin-1-ium serves as a valuable intermediate in the synthesis of novel organic compounds, including amides, sulphonamides, azetidinones, and imidazolinones .

- These derivatives find applications in diverse therapeutic areas, such as antitumor, antifungal, antidepressant, and antiviral treatments .

Pharmacology and Drug Discovery

Organic Synthesis

Crystallography and Structural Chemistry

安全和危害

未来方向

作用机制

Target of Action

It is known that similar compounds, such as nitrophenylpiperazine derivatives, have been studied as potential tyrosinase inhibitors . Tyrosinases are enzymes that play a crucial role in the synthesis of melanin, a pigment responsible for the color of skin, eyes, and hair .

Biochemical Pathways

If we consider its potential role as a tyrosinase inhibitor, it could be involved in the melanin synthesis pathway . By inhibiting tyrosinase, 4-(4-Nitrophenyl)piperazin-2-one could potentially reduce the production of melanin, affecting pigmentation.

Result of Action

If it acts as a tyrosinase inhibitor, it could potentially reduce the production of melanin at the cellular level, leading to changes in pigmentation .

属性

IUPAC Name |

4-(4-nitrophenyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c14-10-7-12(6-5-11-10)8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZGRBZMXHGFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Nitrophenyl)piperazin-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2699004.png)

![9-(3-chlorophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2699007.png)

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)